molecular formula C17H26N2O2 B14046662 N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine

N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine

Cat. No.: B14046662
M. Wt: 290.4 g/mol
InChI Key: NNCCLCDGPZVGEG-JBZHPUCOSA-N
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Description

N-(®-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[45]decan-4-amine is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

The synthesis of N-(®-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the methoxyphenyl and amine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

N-(®-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, enhancing its versatility. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

N-(®-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological systems are studied to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including its effects on specific biological targets.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(®-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

N-(®-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine can be compared with other spirocyclic compounds, such as:

    N-(®-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine analogs: These compounds share a similar core structure but differ in functional groups, affecting their properties and applications.

    Spirocyclic amines: These compounds have a spirocyclic core with different substituents, providing a basis for comparison in terms of reactivity and biological activity The uniqueness of N-(®-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[(1R)-1-(4-methoxyphenyl)ethyl]-1-oxa-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C17H26N2O2/c1-13(14-3-5-15(20-2)6-4-14)19-16-7-12-21-17(16)8-10-18-11-9-17/h3-6,13,16,18-19H,7-12H2,1-2H3/t13-,16?/m1/s1

InChI Key

NNCCLCDGPZVGEG-JBZHPUCOSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)NC2CCOC23CCNCC3

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2CCOC23CCNCC3

Origin of Product

United States

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